![molecular formula C14H9N3O3S B2376658 (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 866156-94-7](/img/structure/B2376658.png)
(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, or (5E)-5-PPMT, is an organic compound that has been used in a variety of scientific research applications. It is a member of the thiazolidinedione family, which is a group of heterocyclic compounds that contain a thiazolidine ring system. This compound has been studied for its potential to act as a drug, as a drug target, and as a tool for studying enzyme-catalyzed reactions.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of thiazolidine-2,4-dione, such as (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, demonstrate significant antimicrobial properties. Studies have shown these compounds are effective against gram-positive bacteria and exhibit excellent antifungal activity, with some compounds being more effective than commercial drugs like fluconazole (Prakash et al., 2011). Another study identified these compounds' antibacterial and antifungal properties, with specific effectiveness against Gram-positive bacteria and limited action against Gram-negative bacteria (Aneja et al., 2011).
Corrosion Inhibition
Thiazolidinedione derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. They have been found to effectively inhibit corrosion, adhering to the Langmuir adsorption isotherm and demonstrating mixed-type inhibition properties (Yadav et al., 2015).
Antidiabetic and Hypolipidemic Activities
These compounds have also been studied for their potential in treating diabetes and lipid disorders. For instance, specific derivatives of thiazolidine-2,4-dione have shown promising results as aldose reductase inhibitors and demonstrated efficacy in reducing lens swelling in diabetic conditions (Sohda et al., 1982). Another research found derivatives of thiazolidine-2,4-dione to be potent euglycemic and hypolipidemic agents in animal models (Gupta et al., 2005).
Cytotoxic Properties
Some derivatives of thiazolidine-2,4-dione have been investigated for their cytotoxic properties, particularly against cancer cell lines. Certain compounds have shown promising results, with cytotoxic activity comparable or superior to standard drugs like cisplatin (Subhashini et al., 2020).
Dual Inhibitor of Signaling Pathways
One thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, indicating potential as a novel anticancer agent (Li et al., 2010).
Eigenschaften
IUPAC Name |
(5E)-5-[(4-pyrazin-2-yloxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-13-11(21-14(19)17-13)7-9-1-3-10(4-2-9)20-12-8-15-5-6-16-12/h1-8H,(H,17,18,19)/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMPJXJGUSUZED-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)OC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

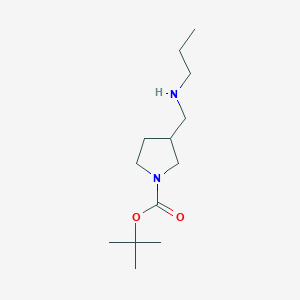
![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)
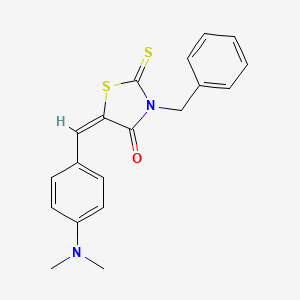

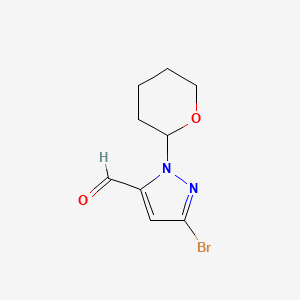
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2376584.png)
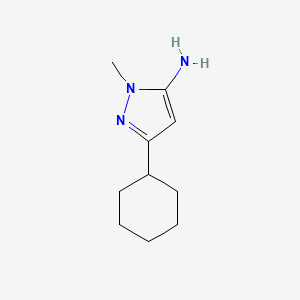
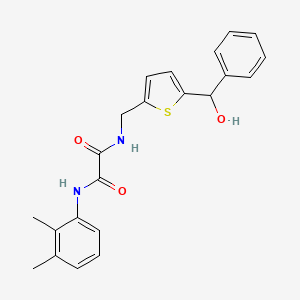
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)



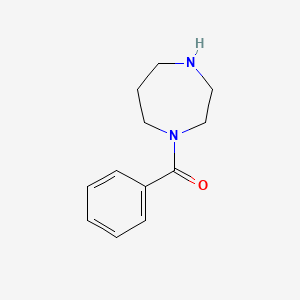
![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2376598.png)